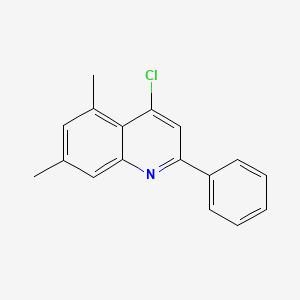

4-Chloro-5,7-dimethyl-2-phenylquinoline

Description

Overview of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis

The quinoline ring system is a fundamental motif in organic synthesis, serving as a versatile precursor for a multitude of more complex structures. wikipedia.orgwikipedia.org Classic synthetic routes to the quinoline core, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been refined over the years, and are now complemented by modern catalytic methods that offer greater efficiency and control. wikipedia.orgwikipedia.org These synthetic strategies allow for the introduction of a wide variety of functional groups at different positions on the quinoline ring, enabling the fine-tuning of the molecule's properties for specific applications. wikipedia.org The ability to readily access a diverse library of quinoline derivatives is a key driver of its widespread use in the development of pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgresearchgate.net

Importance of Halogenated and Alkyl-Substituted Quinoline Derivatives in Chemical Research

The introduction of halogen atoms and alkyl groups onto the quinoline scaffold significantly influences its chemical and biological properties. Halogenation, particularly with chlorine, can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. wikipedia.org Furthermore, the chloro-substituent can serve as a reactive handle for further synthetic modifications through various cross-coupling reactions.

Alkyl groups, such as the methyl groups present in 4-Chloro-5,7-dimethyl-2-phenylquinoline, also play a crucial role. They can impact the molecule's steric profile, influencing how it interacts with biological targets. The position of these alkyl groups is also critical; for instance, the introduction of a methyl group at the 5-position of the quinoline nucleus has been reported to enhance antibacterial activity against certain Gram-positive bacteria.

The combination of both halogen and alkyl substituents on the quinoline ring can lead to synergistic effects, creating compounds with unique and potentially valuable properties for chemical and pharmaceutical research.

Current Research Landscape for this compound and Analogous Systems

While specific research dedicated to this compound is not extensively documented in publicly available literature, its structural features suggest several areas of potential research interest. The presence of a 2-phenyl group, a 4-chloro substituent, and dimethyl groups at the 5 and 7 positions points towards its potential as an intermediate in the synthesis of more complex molecules or as a candidate for biological screening.

Research on analogous systems provides a framework for understanding the potential of this compound. For example, 2-phenyl-4-quinolone derivatives have been investigated as antimitotic agents, and their fluorinated analogues have shown potent cytotoxic activities against various human tumor cell lines. acs.org Furthermore, 2,4-disubstituted quinolines have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. austinpublishinggroup.com

The synthesis of this compound would likely involve established methods for quinoline synthesis, such as the Combes or Friedländer reactions, which are well-suited for the preparation of polysubstituted quinolines. wikipedia.orgwikipedia.org The Combes synthesis involves the condensation of an aniline (B41778) with a β-diketone, while the Friedländer synthesis utilizes a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) reacted with a compound containing an α-methylene group. wikipedia.orgwikipedia.org

Given the known biological activities of similarly substituted quinolines, it is plausible that this compound could be a subject of interest in medicinal chemistry research. The specific substitution pattern may confer unique pharmacological properties that warrant further investigation.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1156275-05-6 |

| Molecular Formula | C₁₇H₁₄ClN |

| Molecular Weight | 267.75 g/mol |

Table 2: Key Synthetic Methods for Substituted Quinolines

| Synthesis Method | Reactants | General Product |

| Combes Synthesis | Aniline, β-diketone | 2,4-Disubstituted quinoline |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Substituted quinoline |

| Doebner-von Miller | α,β-Unsaturated carbonyl compound, Aniline | 2- and/or 4-Substituted quinoline |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline |

Structure

3D Structure

Properties

CAS No. |

1156275-05-6 |

|---|---|

Molecular Formula |

C17H14ClN |

Molecular Weight |

267.8 g/mol |

IUPAC Name |

4-chloro-5,7-dimethyl-2-phenylquinoline |

InChI |

InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(18)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

HGNBBUBZNKOIGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(C=C2Cl)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5,7 Dimethyl 2 Phenylquinoline

Strategies for Quinoline (B57606) Nucleus Construction

The foundational step in synthesizing the target compound is the construction of the quinoline ring system. This can be achieved through several powerful reactions, from century-old classical methods to modern, highly efficient protocols.

Classical Annulation Reactions and Their Modern Adaptations

The synthesis of the quinoline core has long been dominated by a set of robust and reliable named reactions that involve the cyclization of aniline (B41778) derivatives. iipseries.orgresearchgate.net These methods, though traditional, have been continuously refined to improve yields and expand their applicability. researchgate.netosi.lv

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgnih.gov To produce the 5,7-dimethyl-2-phenylquinoline scaffold, one would theoretically react 2-amino-4,6-dimethylacetophenone with a suitable reaction partner. researchgate.net The reaction is typically catalyzed by acids or bases. wikipedia.org Modern adaptations include the use of catalysts like iodine, neodymium(III) nitrate, or solid-supported resins such as Amberlyst-15 to create milder and more efficient conditions. wikipedia.orgnih.gov An electrochemically assisted Friedländer reaction has also been developed as a sustainable alternative. rsc.org

Skraup and Doebner-von Miller Reactions: The Skraup synthesis is a vigorous reaction that heats an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline. iipseries.orgnih.gov The closely related Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines. wikipedia.orgsynarchive.com For the target molecule, 3,5-dimethylaniline (B87155) would be reacted with an α,β-unsaturated phenyl ketone. The mechanism is believed to proceed through a fragmentation-recombination pathway. wikipedia.orgnih.gov Modern improvements focus on using milder conditions, such as employing acrolein diethyl acetal (B89532) in a biphasic solvent system or leveraging ionic liquids under microwave irradiation to enhance efficiency and control. nih.gov

Conrad-Limpach-Knorr Synthesis: This method is particularly relevant for synthesizing 4-chloroquinolines as it produces 4-hydroxyquinoline (B1666331) intermediates. The reaction condenses an aniline with a β-ketoester. jptcp.comwikipedia.org For the target molecule, 3,5-dimethylaniline would be reacted with ethyl benzoylacetate. The reaction conditions determine the product: lower temperatures favor the formation of a 4-quinolone (Knorr synthesis), while higher temperatures yield the 4-hydroxyquinoline (Conrad-Limpach synthesis). wikipedia.orgquimicaorganica.org The resulting 5,7-dimethyl-2-phenyl-4-hydroxyquinoline can then be chlorinated in a subsequent step. High-boiling inert solvents like mineral oil are often used to improve yields in the high-temperature cyclization step. wikipedia.orgnih.gov

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions. wikipedia.orgchempedia.info To obtain the desired substitution pattern, 3,5-dimethylaniline would be condensed with benzoylacetone (B1666692). The reaction proceeds through the formation of a Schiff base, which then cyclizes in the presence of a strong acid like sulfuric acid. wikipedia.orgquimicaorganica.org

Table 1: Overview of Classical Quinoline Syntheses

| Reaction Name | Reactants for 5,7-dimethyl-2-phenylquinoline scaffold | Key Intermediate/Product | Typical Conditions |

|---|---|---|---|

| Friedländer | 2-Amino-4,6-dimethylacetophenone + Phenylacetyl derivative | 2,4-Disubstituted quinoline | Acid or Base catalysis, Heat |

| Doebner-von Miller | 3,5-Dimethylaniline + α,β-Unsaturated Phenyl Ketone | Substituted quinoline | Strong acid (e.g., HCl, H₂SO₄), Heat |

| Conrad-Limpach | 3,5-Dimethylaniline + Ethyl benzoylacetate | 4-Hydroxyquinoline | High temperature (~250 °C) |

| Combes | 3,5-Dimethylaniline + Benzoylacetone | 2,4-Disubstituted quinoline | Strong acid (e.g., H₂SO₄) |

| Skraup | 3,5-Dimethylaniline + Glycerol | Substituted quinoline | H₂SO₄, Oxidizing agent, Heat |

Transition Metal-Catalyzed Cyclizations and Heteroannulations

In recent decades, transition metal catalysis has emerged as a powerful tool for quinoline synthesis, offering milder reaction conditions and greater functional group tolerance compared to classical methods. ias.ac.in Catalysts based on palladium, copper, iron, cobalt, and ruthenium have been successfully employed. ias.ac.inresearchgate.netfrontiersin.org These reactions often involve C-H activation, annulation, or coupling cascades to construct the heterocyclic ring. frontiersin.org For instance, iron-catalyzed oxidative tandem reactions can produce quinolines from N-alkyl anilines, and ruthenium catalysts can facilitate the cyclization of 2-aminobenzyl alcohol with ketones. researchgate.netbohrium.com A titanium-catalyzed three-component coupling can generate N-aryl-1,3-diimine tautomers, which cyclize to quinolines upon treatment with acid. figshare.comnih.govacs.org

Multicomponent Reaction Approaches for Quinoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, offer high atom economy and operational simplicity. researchgate.net Several MCRs are used to build quinoline scaffolds. iipseries.org The Doebner reaction, for example, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.govresearchgate.net The Povarov reaction is another MCR that typically involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can be oxidized to quinolines. iipseries.org These methods are highly valued for their efficiency in generating molecular diversity and complex structures in a single pot. nih.govresearchgate.net

Green Chemistry-Inspired Synthetic Protocols

Modern synthetic chemistry emphasizes sustainability, leading to the development of "green" protocols for quinoline synthesis. tandfonline.com These methods aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. tandfonline.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and often improve yields for many classical quinoline syntheses, including the Skraup, Friedländer, and Doebner reactions. nih.govtandfonline.comrsc.orgbenthamdirect.com For example, a solvent-free, microwave-assisted Friedländer synthesis using a reusable propylsulfonic acid catalyst has been reported to produce polysubstituted quinolines with yields up to 93%. tandfonline.com

Solvent-Free Conditions: Conducting reactions without a solvent or in environmentally benign solvents like water is a cornerstone of green chemistry. tandfonline.comresearchgate.net The Friedländer annulation has been successfully performed by heating reactants in the absence of a catalyst or by using water as a medium with a KHSO₄ catalyst. researchgate.net Similarly, a one-pot synthesis of 2,4-disubstituted quinolines has been achieved under solvent-free conditions using a calixarene-based catalyst. rsc.org

Table 2: Comparison of Green Synthesis Approaches for Quinolines

| Approach | Method Example | Advantages |

|---|---|---|

| Microwave-Assisted | Friedländer synthesis with propylsulfonic acid catalyst | Reduced reaction time (minutes vs. hours), high yields, solvent-free. tandfonline.com |

| Solvent-Free | p-Sulfonic acid calix rsc.orgarene catalyzed reaction | Avoids hazardous organic solvents, simplified workup, catalyst recyclability. rsc.org |

| Aqueous Media | Friedländer annulation with KHSO₄ | Uses a non-toxic, inexpensive solvent (water), environmentally friendly. researchgate.net |

Regioselective Introduction of Substituents for 4-Chloro-5,7-dimethyl-2-phenylquinoline

Achieving the specific substitution pattern of the target molecule requires careful selection of synthetic routes that allow for regioselective placement of the phenyl, dimethyl, and chloro groups. The synthesis is logically broken down into forming the 5,7-dimethyl-2-phenyl-4-hydroxyquinoline precursor, followed by chlorination.

Introduction of Phenyl Moiety at the C-2 Position

Several methods are particularly effective for introducing a phenyl group at the C-2 position of the quinoline ring.

Doebner Reaction: As a three-component reaction, the Doebner synthesis offers a direct route to 2-substituted quinolines. By reacting an appropriately substituted aniline (3,5-dimethylaniline) with benzaldehyde (B42025) and pyruvic acid, one can synthesize 5,7-dimethyl-2-phenylquinoline-4-carboxylic acid. researchgate.netnih.gov This intermediate can then be further modified.

Pfitzinger Reaction: This reaction condenses isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. iipseries.org To obtain a 2-phenyl substituent, a ketone such as acetophenone (B1666503) would be used as the carbonyl component. frontiersin.org The resulting 2-phenylquinoline-4-carboxylic acid can then undergo further transformations.

Conrad-Limpach Synthesis: As previously mentioned, the reaction between 3,5-dimethylaniline and ethyl benzoylacetate directly installs the phenyl group at the C-2 position while simultaneously generating the 4-hydroxyquinoline precursor necessary for the final chlorination step. wikipedia.orgnih.gov This is one of the most convergent pathways to the target molecule's core structure.

The final step in the synthesis of this compound involves the conversion of the C-4 hydroxyl group of the 5,7-dimethyl-2-phenyl-4-hydroxyquinoline intermediate into a chloro group. This is a standard transformation typically achieved by treating the hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Chlorination Strategies at the C-4 Position of Quinoline Precursors

The introduction of a chlorine atom at the C-4 position of the quinoline ring is a crucial step in the synthesis of this compound. This transformation is typically achieved through the conversion of a precursor, 5,7-dimethyl-2-phenylquinolin-4-ol (B11867692) (which exists in tautomeric equilibrium with 5,7-dimethyl-2-phenyl-1H-quinolin-4-one), into the corresponding 4-chloro derivative.

The most common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃). researchgate.net This reagent serves as both a chlorinating agent and a dehydrating agent. The reaction generally involves heating the quinolin-4-ol precursor in an excess of phosphorus oxychloride. The hydroxyl group at the C-4 position is converted into a chloro substituent, yielding the desired 4-chloroquinoline (B167314). In some instances, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorination process. researchgate.net The reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.

The general reaction can be represented as follows:

5,7-dimethyl-2-phenylquinolin-4-ol + POCl₃ → this compound

The choice of reaction conditions, such as temperature and reaction time, can be optimized to ensure high yields and purity of the final product.

Methylation Strategies at the C-5 and C-7 Positions of the Quinoline Ring System

Direct methylation of a pre-formed 4-chloro-2-phenylquinoline (B1581051) ring at the C-5 and C-7 positions is a challenging synthetic transformation. While methods for C-H methylation of quinolines exist, they often require specific directing groups and may not provide the desired regioselectivity for dimethylation at the 5 and 7 positions.

A more practical and widely employed strategy to obtain the 5,7-dimethyl substitution pattern is to start the synthesis with a precursor that already contains the methyl groups in the desired orientation. The use of 3,5-dimethylaniline as a starting material is the most effective approach. google.comchemicalbook.comsigmaaldrich.comwikipedia.org By incorporating this aniline derivative into established quinoline synthesis reactions, the methyl groups are inherently positioned at the C-5 and C-7 positions of the resulting quinoline ring system. This circumvents the need for a separate, and often difficult, methylation step on the quinoline core.

Sequential and Convergent Synthesis Approaches to this compound

The synthesis of this compound is most effectively accomplished through a sequential synthesis that begins with the construction of the dimethylated phenylquinoline core, followed by the chlorination at the C-4 position.

A common and versatile method for the initial step is the Combes quinoline synthesis . wikipedia.orgwikiwand.comchempedia.info This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. In the context of synthesizing the target molecule, 3,5-dimethylaniline is reacted with a benzoylacetone equivalent. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the 5,7-dimethyl-2-phenyl-substituted quinoline ring.

Alternatively, the Doebner-von Miller reaction offers another pathway. nih.govwikipedia.orgiipseries.orgnih.gov This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of the target precursor, 3,5-dimethylaniline can be reacted with an α,β-unsaturated ketone derived from benzaldehyde. This reaction, typically catalyzed by a strong acid, leads to the formation of the corresponding 2-phenylquinoline (B181262) derivative.

Once the precursor, 5,7-dimethyl-2-phenylquinolin-4-ol, is synthesized by either the Combes or Doebner-von Miller method, the final step is the chlorination at the C-4 position as described in section 2.2.2. This is reliably achieved by treating the quinolin-4-ol with phosphorus oxychloride to yield this compound.

This two-step sequential approach, starting from 3,5-dimethylaniline, represents a robust and well-established route for the synthesis of this compound, ensuring the correct placement of all substituents on the quinoline scaffold.

Structural Elucidation and Spectroscopic Characterization of 4 Chloro 5,7 Dimethyl 2 Phenylquinoline

Solid-State Structural Analysis

X-ray Crystallography for Precise Geometric Parameters and Crystal Packing:No crystallographic information file (CIF) or published study on the single-crystal X-ray analysis of this compound exists in the public domain.

To fulfill the request, a primary research study involving the synthesis and subsequent detailed analytical characterization of 4-Chloro-5,7-dimethyl-2-phenylquinoline would be required. Without this foundational data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 4 Chloro 5,7 Dimethyl 2 Phenylquinoline

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, had they been applied to 4-Chloro-5,7-dimethyl-2-phenylquinoline, would provide a foundational understanding of its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to determine the optimized geometry, which corresponds to the lowest energy conformation of a molecule. For quinoline (B57606) derivatives, DFT calculations have been successfully used to predict bond lengths, bond angles, and dihedral angles. arabjchem.orgresearchgate.net These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions. Furthermore, DFT provides insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is instrumental in predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between different molecular orbitals. researchgate.net For various quinoline derivatives, TD-DFT has been employed to correlate theoretical predictions with experimental spectroscopic data, aiding in the interpretation of the observed absorption bands. rsc.org

Molecular Electronic Structure Analysis

The analysis of a molecule's electronic structure provides a detailed picture of its chemical behavior, including its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. arabjchem.orgresearchgate.netnih.gov A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For many quinoline compounds, FMO analysis has been a key tool in understanding their reaction mechanisms. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. arabjchem.org These maps are color-coded to show regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. MEP analysis is a valuable tool for predicting how a molecule will interact with other molecules and for understanding its non-covalent interactions. researchgate.net

Global and Local Reactivity Descriptors for Chemical Behavior Prediction

There are no published studies that specifically calculate or discuss the global and local reactivity descriptors for this compound. Such an analysis would typically involve Density Functional Theory (DFT) calculations to determine values for chemical potential, hardness, softness, and electrophilicity, as well as Fukui functions to predict sites for nucleophilic and electrophilic attack. Without dedicated research on this molecule, these descriptors remain undetermined.

Advanced Computational Characterization

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline State

A prerequisite for Hirshfeld surface analysis is the availability of single-crystal X-ray diffraction data. nih.govnih.gov Currently, the crystal structure of this compound has not been reported in crystallographic databases. Consequently, a Hirshfeld surface analysis, which elucidates and quantifies intermolecular interactions such as H···H, C···H, and Cl···H contacts within the crystal lattice, has not been performed for this compound. nih.govnih.gov

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties involves computational assessment of a molecule's response to an external electric field, yielding parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations are sensitive to molecular geometry and electronic structure. No studies detailing the theoretical prediction or experimental measurement of the NLO properties for this compound are currently available.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis and the generation of potential energy surfaces (PES) are performed to understand the relationship between a molecule's energy and its geometry, identifying stable conformers and the energy barriers for rotation around single bonds. This is particularly relevant for understanding the orientation of the phenyl group relative to the quinoline core. However, no specific conformational analyses or PES studies for this compound have been published.

Due to the absence of the foundational research data for this compound, it is not possible to provide the detailed, data-driven article as requested.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 5,7 Dimethyl 2 Phenylquinoline

Nucleophilic Aromatic Substitution (S_NAr) Reactions at the C-4 Position

The electron-withdrawing effect of the quinoline (B57606) ring nitrogen atom activates the C-4 position, making the chloro substituent a good leaving group for nucleophilic aromatic substitution (S_NAr) reactions. This pathway is a cornerstone for the derivatization of this scaffold.

The replacement of the C-4 chloro group with various amine nucleophiles is a widely employed strategy to generate a library of 4-aminoquinoline (B48711) derivatives. These reactions are typically carried out by heating the chloroquinoline with the desired amine, sometimes in the presence of a catalyst or a base to neutralize the HCl formed during the reaction. A variety of primary and secondary amines, both aliphatic and aromatic, have been successfully utilized in these reactions. For instance, reactions with anilines and benzylamines proceed to afford the corresponding N-aryl and N-benzylaminoquinolines.

| Nucleophile | Product |

| Aniline (B41778) | 4-(Phenylamino)-5,7-dimethyl-2-phenylquinoline |

| Benzylamine | 4-(Benzylamino)-5,7-dimethyl-2-phenylquinoline |

| Piperidine | 4-(Piperidin-1-yl)-5,7-dimethyl-2-phenylquinoline |

| Morpholine | 4-(Morpholin-4-yl)-5,7-dimethyl-2-phenylquinoline |

Beyond amination, the chloro group at the C-4 position can be displaced by a range of other nucleophiles. Oxygen-based nucleophiles, such as alkoxides and phenoxides, can be used to introduce ether linkages. For example, reaction with sodium methoxide (B1231860) yields the corresponding 4-methoxyquinoline (B1582177) derivative. Similarly, sulfur-based nucleophiles like thiols can be employed to form thioether derivatives. These reactions significantly expand the diversity of compounds that can be accessed from the 4-chloroquinoline (B167314) precursor.

Carbon-Carbon Bond Formation Reactions for Further Functionalization

Modern cross-coupling chemistry provides powerful tools for the construction of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the quinoline core.

The chloro-substituted quinoline is a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly effective method for introducing aryl or vinyl substituents at the C-4 position. For example, reacting 4-Chloro-5,7-dimethyl-2-phenylquinoline with phenylboronic acid would yield 4,2'-diphenyl-5,7-dimethylquinoline.

Heck Coupling: In the Heck reaction, the 4-chloroquinoline is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction introduces a vinyl group at the C-4 position.

Sonogashira Coupling: This coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to link the 4-chloroquinoline with a terminal alkyne. This method is used to install alkynyl moieties at the C-4 position.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinylboronic Acid | Pd catalyst, Base | 4-Aryl/Vinyl-quinoline |

| Heck | Alkene | Pd catalyst, Base | 4-Vinyl-quinoline |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-quinoline |

While less common for this specific molecule, C-H activation is a rapidly developing field in organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. In principle, the various C-H bonds on both the quinoline and the phenyl rings of this compound could be targeted for direct arylation, alkylation, or other transformations, offering more atom-economical routes to novel derivatives. Research in this area for this particular substrate is still emerging.

Modifications and Transformations of the Quinoline Ring System

The quinoline ring itself is a robust aromatic system, but it can undergo a range of chemical transformations under specific conditions. These modifications can be used to alter the electronic properties and biological activity of the resulting molecules. For example, oxidation reactions can lead to the formation of quinoline-N-oxides, which can then undergo further reactions. Reduction of the quinoline ring can yield tetrahydroquinoline derivatives, introducing three-dimensional complexity. Furthermore, electrophilic substitution reactions, such as nitration or halogenation, could potentially occur on the quinoline or the phenyl ring, although the regioselectivity would be influenced by the existing substituents.

Reduction of the Quinoline Core (e.g., to Dihydro- or Tetrahydroquinolines)

The pyridine (B92270) ring of the quinoline system is susceptible to reduction under various conditions, leading to 1,2-dihydro- or 1,2,3,4-tetrahydroquinolines. These reactions are significant as the resulting saturated heterocyclic scaffolds are prevalent in many biologically active compounds.

Catalytic hydrogenation is a common method for the complete reduction of the quinoline ring. This typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. nih.gov For substituted quinolines, this process generally yields the corresponding 1,2,3,4-tetrahydroquinoline. The reaction conditions, such as pressure and temperature, can be modified to optimize the yield and selectivity. For this compound, catalytic hydrogenation would be expected to reduce the pyridine part of the quinoline core, yielding 4-chloro-5,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline. It is noteworthy that the chloro-substituent at C-4 may be susceptible to hydrogenolysis depending on the catalyst and reaction conditions.

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method utilizes hydrogen donor molecules, such as Hantzsch esters, hydrosilanes, or alcohols, in the presence of a catalyst. thieme-connect.comrsc.org Metal-free procedures using hydrosilanes with a Lewis acid catalyst like B(C₆F₅)₃ have been developed for the effective reduction of substituted quinolines. thieme-connect.com These reactions often proceed through a 1,4-dihydroquinoline (B1252258) intermediate before subsequent reduction to the tetrahydroquinoline. thieme-connect.com Cobalt and manganese-based catalysts have also proven effective for the selective transfer hydrogenation of quinolines to either 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines, depending on the reaction conditions and the nature of the hydrogen source. acs.orgnih.gov

| Entry | Quinoline Substrate | Reductant/Catalyst | Product | Yield (%) | Ref |

| 1 | 2-Methylquinoline | Et₂SiH₂ / B(C₆F₅)₃ | 2-Methyl-1,2,3,4-tetrahydroquinoline | 76 | thieme-connect.com |

| 2 | 6-Methylquinoline | H₃N·BH₃ / Cobalt Complex | 6-Methyl-1,2,3,4-tetrahydroquinoline | >95 | nih.gov |

| 3 | 2-Phenylquinoline (B181262) | H₂ (4 bar) / Mn-PN³ Pincer Complex | 2-Phenyl-1,2,3,4-tetrahydroquinoline | >99 | acs.org |

| 4 | 4-Phenylquinoline | Hantzsch Ester / Chiral Phosphoric Acid | 4-Phenyl-1,2,3,4-tetrahydroquinoline | 94 | rsc.org |

Oxidation Reactions of the Quinoline Moiety

Oxidation of the quinoline ring primarily occurs at the nitrogen atom, a site of high electron density, to form the corresponding quinoline N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. thieme-connect.dewikipedia.org The formation of the N-oxide significantly alters the electronic properties of the quinoline ring, making it a valuable intermediate for further functionalization. thieme-connect.de For this compound, oxidation with a peroxy acid is expected to yield this compound 1-oxide.

The N-oxide functionality can act as a directing group in subsequent reactions and can be easily removed by reduction with reagents like phosphorus trichloride (B1173362) to restore the parent quinoline structure. thieme-connect.de The synthesis of quinoline N-oxides can also be achieved through base-induced cyclization of derivatives of o-nitroarylacetonitriles. combichemistry.com

In some cases, oxidation of quinolines with reagents like hydrogen peroxide in an alkaline medium can lead to epoxidation of the carbocyclic ring, particularly at the C6-C7 bond, if it is sufficiently electron-rich. clockss.org However, for the target molecule, N-oxidation is the more probable outcome under standard peroxy acid conditions.

| Entry | Quinoline Substrate | Oxidizing Agent | Product | Ref |

| 1 | Quinoline | Peroxydecanoic Acid | Quinoline 1-oxide | researchgate.net |

| 2 | Pyridine | Peroxomonosulphuric Acid | Pyridine-1-oxide | researchgate.net |

| 3 | 2-Nitrochalcones | Hydrazine / Base | 2-Substituted quinoline 1-oxides | thieme-connect.de |

Functionalization of Peripheral Substituents

The peripheral substituents—the C-2 phenyl ring and the C-5/C-7 methyl groups—offer additional sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Reactivity and Transformations of the Phenyl Moiety

The phenyl group at the C-2 position can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The quinoline ring acts as a deactivating group, which may require forcing conditions for these transformations. The substitution pattern on the phenyl ring is directed by the point of attachment to the quinoline core.

Electrophilic attack on the 2-phenyl group is expected to occur at the ortho- and para-positions, although steric hindrance from the quinoline ring might disfavor the ortho-position. Therefore, para-substitution is often the major outcome. For example, nitration of 2-phenylquinoline typically yields 2-(4-nitrophenyl)quinoline.

| Entry | Substrate | Reaction | Reagents | Major Product | Ref |

| 1 | Benzene | Nitration | HNO₃ / H₂SO₄ | Nitrobenzene | byjus.com |

| 2 | Benzene | Chlorination | Cl₂ / AlCl₃ | Chlorobenzene | byjus.com |

| 3 | N-(2-Alkynyl)anilines | Iodocyclization | I₂ / NaHCO₃ | 3-Iodo-4-arylquinolines | nih.gov |

Transformations Involving the Methyl Groups at C-5 and C-7 Positions

The methyl groups at the C-5 and C-7 positions are amenable to several transformations, most notably oxidation and free-radical halogenation. The reactivity of these benzylic positions is enhanced due to their attachment to the aromatic quinoline system.

Oxidation of the methyl groups can lead to the corresponding carboxylic acids. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are commonly used for this purpose. youtube.compvamu.edu Selective mono- or di-oxidation could potentially be achieved by controlling the stoichiometry of the oxidizing agent. For instance, oxidation of 4-methylquinoline (B147181) can yield quinoline-4-carboxylic acid. pvamu.eduresearchgate.net This transformation is valuable for introducing a functional handle for further derivatization, such as amide or ester formation.

Free-radical halogenation provides a route to introduce halogen atoms onto the methyl groups. wikipedia.org Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically with a radical initiator such as AIBN or under UV light, can be used to form mono-, di-, or tri-halomethyl derivatives. youtube.com These halogenated intermediates are versatile synthons for subsequent nucleophilic substitution reactions.

| Entry | Substrate | Reagents | Product | Ref |

| 1 | 4-Methylquinolines | PIDA / H₂O / DMSO | Quinoline-4-carbaldehydes | researchgate.net |

| 2 | 2-Methylquinoline | Hot alkaline KMnO₄ | Quinoline-2-carboxylic acid | youtube.com |

| 3 | 8-Methylquinoline sulfonamide | TCCA / TBCA | 5-Chloro/Bromo-8-methylquinoline sulfonamide | rsc.org |

| 4 | Toluene | Cl₂ / UV light | Benzyl chloride | wikipedia.org |

Advanced Research Applications of 4 Chloro 5,7 Dimethyl 2 Phenylquinoline in Organic Synthesis and Materials Science

Role as a Privileged Scaffold and Building Block in Complex Molecule Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The quinoline (B57606) ring system is a classic example of such a scaffold, and 4-Chloro-5,7-dimethyl-2-phenylquinoline is a prime exemplar of a highly functionalized and strategically important derivative.

The inherent reactivity of the 4-chloro substituent is central to its utility. The chlorine atom acts as a versatile leaving group, readily displaced by a wide array of nucleophiles. This allows for the facile introduction of diverse functional groups at this position, including amines, alcohols, thiols, and carbon nucleophiles, thereby enabling the generation of large libraries of novel compounds. The synthesis of various 4-aminoquinoline (B48711) derivatives from their 4-chloroquinoline (B167314) precursors highlights this synthetic strategy. nih.gov

The 2-phenyl group and the 5,7-dimethyl substituents also play crucial roles. The phenyl ring can be subjected to various electrophilic substitution reactions, allowing for further structural diversification. The methyl groups, while seemingly simple, can influence the solubility, lipophilicity, and solid-state packing of the molecule and its derivatives. They can also serve as handles for further functionalization through, for example, free-radical halogenation. The synthesis of complex molecules often relies on such strategically placed functional groups to guide the assembly of the final structure. The preparation of intricate molecules like cabozantinib (B823) and tivozanib (B1683842) often starts from appropriately substituted chloroquinolines, underscoring the importance of such building blocks. google.com

Development of Novel Synthetic Methodologies and Reaction Protocols Utilizing the Compound

The development of novel synthetic methodologies is a continuous pursuit in organic chemistry, and versatile building blocks like this compound are instrumental in this endeavor. The reactivity of this compound can be harnessed to explore new reaction protocols and expand the synthetic chemist's toolkit.

A primary synthetic route to this compound itself likely involves the chlorination of its precursor, 5,7-dimethyl-2-phenyl-4-quinolinol. scbt.com This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), a method well-documented for the synthesis of other 4-chloroquinolines. nih.govresearchgate.net

Once obtained, the 4-chloro group is the focal point for developing new methodologies. Nucleophilic aromatic substitution (SNAr) reactions are the most prominent. By reacting this compound with various nucleophiles, a diverse range of derivatives can be accessed. For instance, reaction with amines would yield 4-aminoquinolines, a scaffold known for its biological activities. nih.gov Similarly, reactions with alkoxides or thiolates would produce the corresponding ethers and thioethers.

The following interactive table illustrates the potential for generating a library of derivatives from this compound through nucleophilic substitution.

| Nucleophile | Reagent Example | Resulting Functional Group at C4 | Potential Derivative Class |

| Amine | N,N-Dimethylethylenediamine | -NH(CH₂)₂N(CH₃)₂ | 4-Aminoquinoline |

| Alcohol | Sodium Methoxide (B1231860) | -OCH₃ | 4-Alkoxyquinoline |

| Thiol | Sodium Thiophenolate | -SPh | 4-Arylthioquinoline |

| Cyanide | Sodium Cyanide | -CN | 4-Cyanoquinoline |

| Azide | Sodium Azide | -N₃ | 4-Azidoquinoline |

Beyond simple substitution, the chlorine atom enables participation in various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings would allow for the introduction of new carbon-carbon bonds at the 4-position, leading to the synthesis of highly complex and conjugated systems.

Precursors for Organic Electronic and Photonic Materials Research

The field of organic electronics and photonics is rapidly advancing, with a constant demand for novel molecular materials exhibiting tailored photophysical and electronic properties. Quinoline derivatives are of significant interest in this area due to their inherent aromaticity, rigidity, and electron-deficient nature, which can be tuned through chemical modification. bldpharm.com

This compound serves as an excellent precursor for the synthesis of such materials. The quinoline core can act as an electron-transporting or emissive unit in organic light-emitting diodes (OLEDs). The phenyl group at the 2-position can be further functionalized to extend the π-conjugation of the system, which is a key strategy for red-shifting the absorption and emission wavelengths of a chromophore.

The reactive 4-chloro group is once again the key synthetic handle. It allows for the attachment of other photoactive or electronically active moieties. For example, coupling with electron-donating groups can lead to the formation of donor-acceptor type molecules, which often exhibit interesting charge-transfer properties and are useful in applications such as organic photovoltaics (OPVs) and non-linear optics.

The table below outlines potential material precursors that could be synthesized from this compound.

| Reaction Type | Coupling Partner Example | Resulting Structure Type | Potential Application |

| Suzuki Coupling | 4-Vinylphenylboronic acid | 4-(4-Vinylphenyl)-5,7-dimethyl-2-phenylquinoline | Polymerizable monomer for conductive polymers |

| Sonogashira Coupling | Ethynylfluorene | 4-(Fluoren-2-ylethynyl)-5,7-dimethyl-2-phenylquinoline | Blue-light emitting material for OLEDs |

| Buchwald-Hartwig Amination | Carbazole | 4-(9H-Carbazol-9-yl)-5,7-dimethyl-2-phenylquinoline | Host material for phosphorescent OLEDs |

| Stille Coupling | 2-Thienyltributylstannane | 5,7-Dimethyl-2-phenyl-4-(thiophen-2-yl)quinoline | Building block for organic semiconductors |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-5,7-dimethyl-2-phenylquinoline, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves cyclization of substituted aniline or quinoline precursors. For example, cyclocondensation of 2-phenyl-substituted intermediates with chlorinating agents under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) can yield the target compound. Key factors include:

-

Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.

-

Chlorination : Use of POCl₃ or SOCl₂ for introducing the 4-chloro group.

-

Methyl group positioning : Steric effects from 5,7-dimethyl groups may require prolonged reaction times to ensure regioselectivity .

Parameter Optimal Conditions Impact on Yield Temperature 100–120°C Higher yield at elevated temps (≥100°C) Solvent DMF or DMSO Polar aprotic solvents improve cyclization Chlorinating Agent POCl₃ Higher selectivity for 4-position

Q. How can spectroscopic techniques confirm the structure of this compound?

- Answer : A multi-technique approach is critical:

- ¹H NMR :

- Methyl protons (5,7-positions): δ 2.4–2.7 ppm (singlets, integration for 6H).

- Aromatic protons: δ 7.2–8.3 ppm (complex splitting due to phenyl and quinoline ring coupling).

- ¹³C NMR :

- Quinoline carbons: C-4 (chloro-substituted) at δ 145–150 ppm; methyl carbons at δ 20–25 ppm.

- IR : C-Cl stretch at 650–750 cm⁻¹; aromatic C-H stretches at 3000–3100 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 257 (C₁₇H₁₅ClN⁺), with fragments at m/z 222 (loss of Cl) and 185 (loss of phenyl group) .

Advanced Research Questions

Q. What strategies optimize nucleophilic substitution at the 4-chloro position for functional diversification?

- Answer : The 4-chloro group is highly reactive due to electron withdrawal from the quinoline ring. Methodological considerations include:

- Nucleophile selection : Amines (e.g., benzylamine) or thiols in polar solvents (e.g., THF) at 60–80°C.

- Catalysis : Pd(0) catalysts enable cross-coupling (e.g., Suzuki reactions) for aryl group introduction.

- Steric hindrance : 5,7-dimethyl groups may slow kinetics; microwave-assisted synthesis can improve efficiency .

Q. How does the substitution pattern (5,7-dimethyl and 2-phenyl) influence biological activity compared to other quinoline derivatives?

- Answer :

- Methyl groups : Enhance lipophilicity, improving membrane permeability. Positionally, 5,7-substitution minimizes steric clashes with target proteins.

- 2-Phenyl group : Stabilizes π-π interactions in enzyme binding pockets (e.g., kinase inhibitors).

- Comparison :

- 4,7-Dichloroquinoline derivatives show higher electrophilicity but lower metabolic stability.

- 5,8-Dimethyl analogs exhibit reduced antimicrobial activity, highlighting the importance of 5,7-substitution .

Q. What experimental models are suitable for evaluating the antimalarial potential of this compound derivatives?

- Answer :

- In vitro :

- Plasmodium falciparum cultures (IC₅₀ determination via SYBR Green assay).

- Cytotoxicity screening against HepG2 cells (Selectivity Index >10 preferred).

- In vivo :

- Murine P. berghei models for efficacy and pharmacokinetics (oral bioavailability, half-life).

- Mechanistic studies : Hemozoin inhibition assays or PfATP4 binding studies .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Answer :

- Docking simulations : Use AutoDock Vina to predict binding modes to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

- DFT calculations : Analyze electron density at the 4-position to predict nucleophilic substitution rates.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictory SAR data for antimicrobial activity be resolved?

- Answer : Systematic approaches include:

- Consistent assay protocols : Standardize MIC testing across labs (e.g., CLSI guidelines).

- Metabolite profiling : LC-MS to identify active metabolites vs. parent compound contributions.

- 3D-QSAR : CoMFA or CoMSIA models to correlate substituent electronic/steric features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.